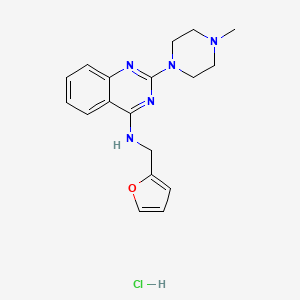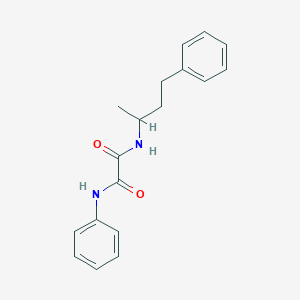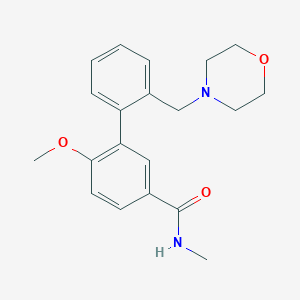
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride, also known as FMAQ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. FMAQ has been reported to have anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride exerts its pharmacological effects by binding to the ATP-binding site of PI3K and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including Akt and mTOR, which are involved in cell proliferation and survival. This compound also induces apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. It inhibits cell proliferation and induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway. This compound also disrupts the mitochondrial membrane potential and increases the production of reactive oxygen species, leading to apoptosis. Moreover, this compound has been reported to have antifungal and antibacterial activity by disrupting the cell wall and membrane integrity of fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It has high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. This compound is also stable under physiological conditions and has good solubility in water, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low bioavailability and poor pharmacokinetics. Further studies are required to optimize the formulation and delivery of this compound for clinical use.
Zukünftige Richtungen
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has shown promising results in preclinical studies, and further research is required to determine its clinical efficacy and safety. The future directions for this compound include optimization of its pharmacokinetics, formulation, and delivery for clinical use. Moreover, this compound can be used in combination with other anticancer agents to enhance its therapeutic efficacy. Further studies are also required to investigate the potential of this compound as an antifungal and antibacterial agent. Overall, this compound has great potential as a therapeutic agent for cancer and infectious diseases, and further research is required to explore its full potential.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. Moreover, this compound has been shown to have antifungal and antibacterial activity against various strains of fungi and bacteria.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O.ClH/c1-22-8-10-23(11-9-22)18-20-16-7-3-2-6-15(16)17(21-18)19-13-14-5-4-12-24-14;/h2-7,12H,8-11,13H2,1H3,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYZJCZJUWEICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)
![4-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B3967267.png)

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]methyl}-6-ethylquinazolin-4(3H)-one](/img/structure/B3967283.png)
![3-(4-bromobenzyl)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967289.png)
methanol](/img/structure/B3967298.png)
![1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3967305.png)
![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3967313.png)

![5-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-furamide](/img/structure/B3967327.png)
![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967333.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B3967350.png)